molecular formula C15H18N2O2S2 B12208750 (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B12208750
M. Wt: 322.5 g/mol
InChI Key: CXSCXXJSWFBCQD-MLPAPPSSSA-N
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Description

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a thiazolone ring, a morpholine ring, and a thiophene ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving 2,6-dimethylmorpholine.

    Attachment of the Thiophene Ring: The thiophene ring can be attached via a Wittig reaction or a similar carbon-carbon bond-forming reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene and morpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one apart from these similar compounds is its unique combination of functional groups. The presence of the thiazolone, morpholine, and thiophene rings in a single molecule provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N2O2S2

Molecular Weight

322.5 g/mol

IUPAC Name

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C15H18N2O2S2/c1-9-4-5-20-12(9)6-13-14(18)16-15(21-13)17-7-10(2)19-11(3)8-17/h4-6,10-11H,7-8H2,1-3H3/b13-6-

InChI Key

CXSCXXJSWFBCQD-MLPAPPSSSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=C(C=CS3)C)/S2

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=C(C=CS3)C)S2

Origin of Product

United States

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